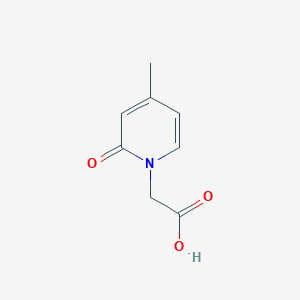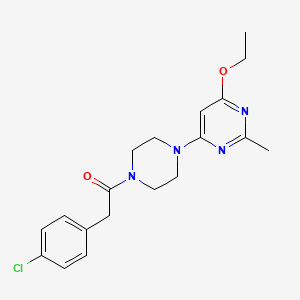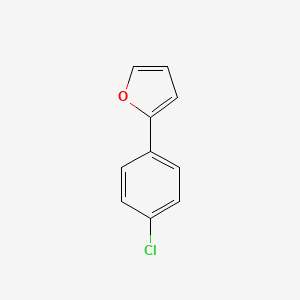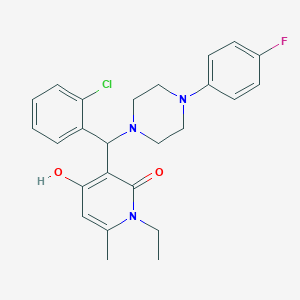
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea" is a complex organic molecule with a multifaceted structure involving pyrrolidinone and phenylurea moieties. It is of significant interest in various fields such as organic chemistry, medicinal chemistry, and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions starting with the appropriate ethoxyphenyl and trifluoromethylphenyl precursors
Initial Synthesis: The process may start with the ethylation of a suitable benzene derivative to introduce the ethoxy group.
Formation of Pyrrolidinone: Through a series of reactions including halogenation and cyclization, the pyrrolidinone ring is formed.
Introduction of Urea Group: The final step involves the reaction of the pyrrolidinone derivative with an isocyanate to form the urea linkage.
Industrial Production Methods: On an industrial scale, this compound would be synthesized in large reactors with strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents would be optimized for cost-effectiveness and safety.
Types of Reactions:
Oxidation: It can undergo oxidation reactions typically at the ethoxy and pyrrolidinone sites.
Reduction: Reduction can target the carbonyl groups within the structure.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines and thiols.
Major Products:
The oxidation and reduction reactions mainly yield modified versions of the original compound with altered functional groups.
Substitution reactions produce various derivatives depending on the substituents introduced.
Scientific Research Applications
This compound finds applications across multiple scientific domains:
Chemistry:
Used as a model compound to study reaction mechanisms and structural properties.
Biology and Medicine:
Investigated for its potential as a therapeutic agent due to its interaction with specific enzymes and receptors.
Studied for its anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry:
Mechanism of Action
The biological activity of this compound is mediated through its interaction with molecular targets such as enzymes and receptors.
Molecular Targets and Pathways:
It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
It could interact with cellular receptors, influencing signal transduction pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Other Compounds:
Compared to other phenylurea derivatives, this compound's unique combination of ethoxyphenyl and trifluoromethylphenyl groups may impart distinct biological activities.
Comparison with Similar Compounds
1-Phenyl-3-(3-(trifluoromethyl)phenyl)urea
1-(4-Methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)urea
1-(4-Ethoxyphenyl)-3-phenylurea
These comparisons highlight the specific structural features that make 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea stand out in its class.
Diving deeper into the chemistry of this compound reveals a rich tapestry of synthetic possibilities, reaction pathways, and applications, making it a fascinating subject for researchers and industry professionals alike.
Properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O3/c1-2-30-18-8-6-17(7-9-18)27-13-14(10-19(27)28)12-25-20(29)26-16-5-3-4-15(11-16)21(22,23)24/h3-9,11,14H,2,10,12-13H2,1H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNRTFHUOKJXTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-fluorophenyl)-7-((2-(pyridin-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2656794.png)
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(trifluoromethyl)benzamide](/img/structure/B2656795.png)



![4-Cyclopropyl-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2656802.png)
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2656804.png)
![Ethyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2656806.png)


![N-[(2-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2656809.png)
![1-(2-fluorophenyl)-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine](/img/structure/B2656811.png)
